2-Ethylhexyl nitrate

Overview

Description

2-Ethylhexyl nitrate is a chemical compound widely used as a cetane improver in diesel fuels. It belongs to the family of nitric esters and is known for its ability to enhance the combustion characteristics of diesel by increasing the cetane number, which leads to better engine performance and reduced emissions .

Preparation Methods

2-Ethylhexyl nitrate is typically synthesized through the nitration of 2-ethylhexanol using a mixture of nitric acid and sulfuric acid. The reaction is carried out in a batch reactor, where 2-ethylhexanol is mixed with nitric acid (20-30% by weight) and sulfuric acid (55-60% by weight), along with water (10-25% by weight). The desired product is then washed with water at 65-75°C and subsequently with a 10-15% alkali solution until a neutral reaction is achieved .

In industrial settings, the production process involves the use of centrifugal mass transfer apparatus to optimize the yield of this compound. The process parameters, such as the length of the coil heat exchanger channel, nitrator rotor speed, and nitromixture temperature, are carefully controlled to maximize the production efficiency .

Chemical Reactions Analysis

2-Ethylhexyl nitrate undergoes several types of chemical reactions, including thermal decomposition, oxidation, and hydrolysis.

Thermal Decomposition: This reaction is characterized by the breakdown of this compound into smaller molecules at elevated temperatures.

Oxidation: In the presence of oxygen, this compound can undergo oxidation to form nitrogen oxides and other by-products.

Hydrolysis: When exposed to water, this compound can hydrolyze to produce 2-ethylhexanol and nitric acid.

Scientific Research Applications

Cetane Number Improvement

One of the primary applications of 2-EHN is as a cetane improver in diesel formulations. The cetane number is a critical parameter that indicates the ignition quality of diesel fuel. Higher cetane numbers lead to more efficient combustion, reduced emissions, and improved engine performance.

- Dosage : Typically, 2-EHN is added at concentrations ranging from 0.05% to 0.4% in diesel formulations .

- Market Demand : The global market for 2-EHN is substantial, with an estimated consumption of around 100,000 tons per year , driven by the extensive use of diesel worldwide .

Engine Performance Enhancement

Numerous studies have investigated the impact of 2-EHN on diesel engine performance parameters. Research indicates that blending 2-EHN with diesel fuel can lead to significant improvements in various operational metrics.

Case Study: Engine Performance Parameters

| Blend Ratio | Brake Thermal Efficiency (BTE) | Specific Fuel Consumption (SFC) | Exhaust Gas Temperature (EGT) |

|---|---|---|---|

| DE3 (3% 2-EHN) | Increased by 2.50% | Decreased | Increased |

| DE6 (6% 2-EHN) | Increased by 5.11% | Decreased | Increased |

| DE9 (9% 2-EHN) | Increased by 6.89% | Decreased | Increased |

- Findings : The addition of 2-EHN resulted in a reduction of SFC while simultaneously increasing EGT and BTE across all tested blends . This suggests that the presence of additional oxygen from 2-EHN enhances combustion efficiency.

Biodegradation Studies

While 2-EHN is beneficial in fuel applications, its environmental impact has also been studied, particularly regarding its biodegradability.

- Microbial Degradation : Research identified Mycobacterium austroafricanum IFP 2173 as an effective degrader of 2-EHN, demonstrating its potential for bioremediation strategies .

- Biodegradation Pathway : The study proposed a catabolic pathway where 2-EHN is metabolized into less harmful compounds, although it noted that the degradation process is slow and inefficient due to the compound's recalcitrance .

Pyrolysis Initiator

Another innovative application of 2-EHN involves its use as an initiator for radical reactions in the pyrolysis of plastic waste, particularly high-density polyethylene (HDPE) and polypropylene (PP). This application aims to improve the efficiency of converting plastic waste into valuable fuels and chemicals at lower temperatures .

Emission Control

The use of 2-EHN has also been linked to changes in emissions profiles from diesel engines:

Mechanism of Action

The primary mechanism by which 2-ethylhexyl nitrate exerts its effects is through its exothermic decomposition, which releases free radicals. These radicals accelerate the oxidation process in diesel engines, leading to improved combustion characteristics. The decomposition of this compound generates nitrogen dioxide, formaldehyde, and a combination of 3-heptyl and 1-butyl radicals. These radicals rapidly produce hydroxyl radicals, which further enhance the low-temperature chemistry of the fuel, increasing its reactivity .

Comparison with Similar Compounds

2-Ethylhexyl nitrate is often compared with other cetane improvers, such as cyclohexyl nitrate and various nitroalkanes.

Biological Activity

2-Ethylhexyl nitrate (2-EHN) is a widely used additive in diesel fuel, primarily to enhance its cetane number, thereby improving combustion efficiency and reducing emissions. However, the biological activity of 2-EHN extends beyond its application in fuel, raising concerns regarding its biodegradability, toxicity, and potential health effects. This article explores the biological activity of 2-EHN, focusing on biodegradation processes, toxicological studies, and environmental implications.

Biodegradation of this compound

Microbial Degradation

Research indicates that certain microbial strains can degrade 2-EHN effectively. A significant study demonstrated that Mycobacterium austroafricanum IFP 2173 was able to utilize 2-EHN as a sole carbon source under specific conditions. The study measured carbon dioxide production as an indicator of biodegradation efficiency, revealing that this strain produced the highest amount of CO₂ (37 μmol per flask) after 13 days of incubation .

Kinetics of Biodegradation

The kinetics of biodegradation were assessed under varying concentrations of 2-EHN. The results indicated that:

- At concentrations below 3 g/L, bacterial growth was not inhibited, and no residual substrate was detected by the end of the growth period.

- Concentrations above this threshold led to significant inhibition of bacterial growth, evidenced by decreased oxygen uptake rates .

Table 1: Biodegradation Kinetics of 2-EHN by Mycobacterium austroafricanum IFP 2173

| Concentration (g/L) | CO₂ Production (μmol/flask) | Growth Rate (day⁻¹) |

|---|---|---|

| < 3 | No residual substrate | Not inhibited |

| 3 | Maximal growth | μ_max = 0.29 |

| > 3 | Inhibition observed | Decreased |

Toxicological Studies

Health Effects

Occupational exposure to 2-EHN has been linked to various health complaints among workers in production environments. A health hazard evaluation reported symptoms such as digestive disturbances and headaches among workers exposed to low levels (0.05 to 0.48 ppm) of 2-EHN . While direct causation remains challenging to establish due to confounding factors, the potential for adverse health effects necessitates further investigation into the compound's toxicological profile.

Environmental Impact

The environmental persistence and potential toxicity of 2-EHN have raised concerns regarding its impact on aquatic ecosystems. The compound is considered recalcitrant and not readily biodegradable according to standard testing protocols . This characteristic suggests that it may accumulate in the environment, posing risks to microbial communities and higher trophic levels.

Case Studies

Wastewater Treatment

A case study focused on the chemical reduction of nitrates in wastewater from 2-EHN production showed significant nitrate removal efficiencies under optimized conditions. The study utilized steel swarf as a reducing agent in a two-stage system, achieving a maximum nitrate removal rate of 92.2% at elevated temperatures (70-75°C) . This highlights the potential for bioremediation strategies in managing wastewater containing hazardous compounds like 2-EHN.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-ethylhexyl nitrate (2-EHN) in synthetic or environmental samples?

Characterization of 2-EHN requires a combination of spectroscopic techniques:

- FTIR and NMR : To confirm functional groups (e.g., nitrate ester stretch at ~1,630 cm⁻¹ in FTIR) and structural isomerism.

- Mass Spectrometry (MS) : For molecular weight validation (m/z 175.23 for [M+H]⁺) and fragmentation patterns .

- Gas Chromatography (GC) : Coupled with nitrogen chemiluminescence detection (NCD) enhances sensitivity for trace analysis in fuel blends .

Reference data : InChIKeyNKRVGWFEFKCZAP-UHFFFAOYSA-Nand exact mass 175.120843 g/mol should match spectral libraries .

Q. How can researchers resolve discrepancies in reported physicochemical properties of 2-EHN?

Discrepancies in properties like density (0.963–0.972 g/cm³) or flash point (~168°F) arise from measurement protocols or purity variations. Mitigation strategies include:

- Calibration with certified reference materials .

- Cross-validation using multiple methods (e.g., GC-MS for purity, differential scanning calorimetry for thermal stability) .

Example : Density discrepancies may reflect temperature calibration errors; replicate measurements under controlled conditions (25°C) are critical .

Q. What safety protocols are essential for handling 2-EHN in laboratory settings?

2-EHN is classified as hazardous (R5, R8, R20/21/22) due to flammability and toxicity risks:

- Storage : In inert, flame-resistant containers at <25°C, away from oxidizers.

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hoods for vapor mitigation.

- Emergency procedures : Immediate decontamination with water for skin contact; S27 ("Remove contaminated clothing") .

Advanced Research Questions

Q. How does 2-EHN influence low-temperature combustion dynamics in diesel engines?

2-EHN reduces ignition delay by decomposing into radicals (e.g., NO₂) that accelerate fuel oxidation. Key experimental parameters include:

- Equivalence ratio (Φ) : Optimize Φ = 0.5–0.7 to balance NOx emissions and combustion efficiency .

- Post-injection timing : Delayed post-injection (e.g., 10° after top dead center) mitigates particulate emissions by 15–20% in dimethyl carbonate/diesel blends .

Data contradiction : High 2-EHN concentrations (>1% w/w) may increase NOx emissions under lean conditions, requiring trade-off analysis .

Q. What biodegradation pathways are observed for 2-EHN in environmental systems?

Mycobacterium austroafricanum IFP 2173 degrades 2-EHN via:

Hydrolysis : Cleavage of the nitrate ester bond to form 2-ethylhexanol.

Oxidation : Conversion to ketones and carboxylic acids via cytochrome P450 enzymes .

Methodological note : Use biphasic liquid cultures with heptamethylnonane as a solvent to simulate soil-water partitioning .

Q. How can 2-EHN be utilized in pyrolysis processes for plastic waste valorization?

In slow pyrolysis of HDPE/PP blends, 2-EHN acts as a radical initiator:

- Optimal dosage : 2–5% w/w reduces pyrolysis temperature by 50–70°C, increasing liquid yield by ~12%.

- Product analysis : GC-MS quantifies alkanes/alkenes in the oil phase, while FTIR tracks oxygenated byproducts .

Q. Methodological Recommendations

- Synthesis optimization : Vary nitration time (2–6 hrs) and nitric acid molar ratios (1:1–1:3) to maximize yield while minimizing byproducts (e.g., nitroalkanes) .

- Data reproducibility : Archive raw spectra and chromatograms in supplementary materials, adhering to FAIR principles .

Properties

IUPAC Name |

2-ethylhexyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-3-5-6-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRVGWFEFKCZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

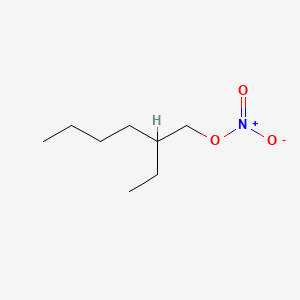

CCCCC(CC)CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027928 | |

| Record name | 2-Ethylhexyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light yellow liquid with a pleasant odor; [CAMEO] Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Nitric acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | 2-Ethylhexyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27247-96-7 | |

| Record name | 2-Ethylhexyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27247-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027247967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethylhexyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R11MG529IT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.